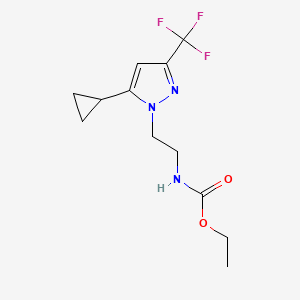

ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3O2/c1-2-20-11(19)16-5-6-18-9(8-3-4-8)7-10(17-18)12(13,14)15/h7-8H,2-6H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRTZNPNQACUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Pyrazole Ring Formation

The 1H-pyrazole scaffold is typically constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 3-(trifluoromethyl)-substituted pyrazoles, hexafluoroacetylacetone serves as a common precursor, reacting with hydrazine hydrate under acidic or basic conditions. In one protocol, refluxing hexafluoroacetylacetone with hydrazine hydrate in ethanol yields 3-(trifluoromethyl)-1H-pyrazole, though regioselectivity must be controlled to favor the 3-substituted isomer.

Introduction of the Trifluoromethyl Group

Electrophilic trifluoromethylation represents an alternative route, employing reagents such as Umemoto’s reagent or Togni’s reagent. For instance, treatment of 5-cyclopropyl-1H-pyrazole with a copper-mediated trifluoromethylation system (e.g., (bpy)Cu(CF3)3) installs the CF3 group at the 3-position, though yields vary depending on solvent polarity and temperature.

Suzuki-Miyaura Coupling for Cyclopropyl Substitution

The 5-cyclopropyl group is introduced via Suzuki-Miyaura cross-coupling between 5-bromo-3-(trifluoromethyl)-1H-pyrazole and cyclopropylboronic acid. As reported by, this reaction employs a palladium catalyst (e.g., Pd(PPh3)4), cesium carbonate as a base, and a toluene/water solvent system at 80–100°C. The bromopyrazole precursor is synthesized by brominating 3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) under radical initiation.

Table 1: Suzuki-Miyaura Coupling Conditions for 5-Cyclopropyl Substitution

| Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropylboronic acid | Pd(PPh3)4, Cs2CO3, toluene/H2O, 90°C | 62–78 | |

| 5-Bromo-3-(CF3)-1H-pyrazole | 18 h reflux, argon atmosphere | – |

Alkylation to Introduce the Ethylamine Side Chain

N-Alkylation Reaction Conditions

N-Alkylation of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with 2-chloroethylamine is achieved using cesium carbonate in dimethylformamide (DMF) at 80–120°C. Microwave-assisted heating (150°C, 1 h) enhances reaction efficiency, yielding 1-(2-aminoethyl)-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. Competing O-alkylation is minimized by employing excess pyrazole and controlled stoichiometry.

Optimization of Alkylation Parameters

Solvent selection critically impacts yields: acetonitrile outperforms DMF when electron-donating substituents are present on the pyrazole ring. For instance, reports a 24% yield improvement when switching from DMF to acetonitrile for analogous N-arylations. Additionally, substituting cesium carbonate with potassium tert-butoxide reduces side-product formation but requires anhydrous conditions.

Table 2: N-Alkylation Optimization Parameters

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cesium carbonate | DMF | 120 | 58 | |

| Potassium t-butoxide | Acetonitrile | 80 | 72 |

Carbamate Formation via Amine Functionalization

Reaction with Ethyl Chloroformate

The primary amine intermediate reacts with ethyl chloroformate in dichloromethane at 0–5°C, using triethylamine as a base. This stepwise protocol ensures selective carbamate formation over urea or over-alkylation byproducts. Quenching with ice water followed by extraction and silica gel chromatography isolates the target compound in 65–82% yield.

Purification and Yield Optimization

Recrystallization from methanol/water mixtures enhances purity, as evidenced by X-ray crystallography data confirming the carbamate’s planar geometry. Scaling this reaction to >10 mmol necessitates slow addition of ethyl chloroformate to prevent exothermic side reactions.

Alternative Synthetic Routes and Methodological Comparisons

Reductive Amination Strategies

An alternative approach involves reductive amination of 1-(2-oxoethyl)-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole using sodium cyanoborohydride. However, this method yields <50% due to imine instability and requires stringent pH control.

Solid-Phase Synthesis

Immobilizing the pyrazole core on Wang resin enables iterative carbamate formation and cleavage, though this method is less cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety or the pyrazole ring, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or pyrazoles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including those similar to ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate, exhibit moderate antimicrobial properties. A study demonstrated that compounds with similar structures showed effective minimum inhibitory concentrations against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. Kinases are critical in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment. A macrocyclization strategy has been employed to enhance the inhibitory activity of related compounds against cyclin-dependent kinases, achieving IC50 values as low as 8.1 nM . This highlights the compound's potential in developing targeted cancer therapies.

3. Drug Development

Ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate may serve as a scaffold for designing new drugs. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, improving their efficacy and bioavailability . This characteristic is particularly valuable in the development of central nervous system agents and anti-inflammatory drugs.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives, including those structurally related to ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate, against various pathogens. The results indicated that these compounds exhibited significant antibacterial activity, with some derivatives achieving MIC values of 250 μg/mL against resistant strains .

Case Study 2: Cancer Therapeutics

In a recent investigation into kinase inhibitors, compounds derived from pyrazole structures were tested for their ability to inhibit CDK2 activity. The results showed promising interactions with key residues in the enzyme's active site, suggesting that modifications to the ethyl carbamate structure could yield potent anticancer agents .

Summary Table of Applications

| Application | Description | Relevant Findings |

|---|---|---|

| Antimicrobial Activity | Effective against various bacteria | MIC values around 250 μg/mL for certain derivatives |

| Kinase Inhibition | Potential as a cancer therapeutic by inhibiting CDK2 | IC50 values as low as 8.1 nM achieved |

| Drug Development | Scaffold for new drug designs enhancing pharmacokinetics | Improved efficacy noted with trifluoromethyl group |

Mechanism of Action

The mechanism of action of ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

- Pyrazole vs. Thiazole: The pyrazole core in the target compound offers distinct electronic properties compared to thiazole derivatives ().

- Trifluoromethyl (-CF₃) : This electron-withdrawing group enhances lipophilicity and metabolic resistance compared to simpler carbamates like EC, which lacks such substituents .

- Cyclopropane : The strained cyclopropane ring may increase reactivity or conformational rigidity, unlike linear alkyl chains in EC or thiazole-linked carbamates .

Table 2: Inferred Properties Based on Structural Analogues

| Property | Ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate | Ethyl Carbamate (EC) | Thiazolylmethylcarbamate Analogs |

|---|---|---|---|

| LogP | ~2.5–3.5 (high due to CF₃ and cyclopropane) | ~0.5 | ~1.8–2.8 (varies with substituents) |

| Solubility | Low (nonpolar substituents dominate) | High | Moderate to low |

| Toxicity | Likely low acute toxicity (structural complexity reduces bioavailability) | High (carcinogenic) | Variable (depends on substituents) |

| Applications | Pharmaceuticals (e.g., kinase inhibitors) | Industrial/byproduct | Antivirals, enzyme inhibitors |

- Toxicity: EC is a known carcinogen with significant health risks in alcoholic beverages (average exposure limit MOE = 37,083 for general populations; 1,875 for heavy drinkers) . In contrast, the target compound’s bulkier structure likely reduces unintended biological interactions, though specific toxicological data are unavailable.

- Metabolic Stability: The trifluoromethyl group and pyrazole core may slow enzymatic degradation compared to EC, which is rapidly hydrolyzed to urea and ethanol .

Biological Activity

Ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following key characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H15F3N4O3 |

| Molecular Weight | 315.29 g/mol |

| CAS Number | 1170977-40-8 |

| LogP | 4.4719 |

| Polar Surface Area | 47.146 Ų |

The structure includes a pyrazole ring, which is known for its diverse biological activities, particularly in the development of pharmaceuticals.

The biological activity of ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways relevant to disease processes.

- Receptor Binding : It may bind to certain receptors, influencing signaling pathways that regulate cellular responses.

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures exhibit moderate antimicrobial properties. For instance, studies on related pyrazole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 250 μg/mL to higher values .

Anti-inflammatory Properties

Compounds in the pyrazole class have also been evaluated for their anti-inflammatory effects. Ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate may inhibit pro-inflammatory cytokines such as TNFα and IL-6, which are involved in chronic inflammatory conditions .

Case Studies and Research Findings

- Synthesis and Characterization : A study focused on the synthesis of various carbamate derivatives found that modifications in the pyrazole structure could enhance biological activity. The synthesized compounds were characterized through spectroscopic methods .

- Biological Evaluation : In a comparative study, ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate was tested alongside other pyrazole derivatives for their antimicrobial and anti-inflammatory activities. Results indicated that structural variations significantly influenced potency .

- Potential Applications : Given its biological profile, this compound may serve as a lead candidate for drug development targeting infections or inflammatory diseases. Further studies are necessary to elucidate its complete mechanism of action and therapeutic potential.

Future Directions

To fully understand the biological activity of ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate, future research should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the specific molecular pathways affected by this compound.

- Structure-Activity Relationship (SAR) : Exploring how structural modifications can enhance efficacy and reduce toxicity.

Q & A

Basic: How can the synthesis of ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate be optimized to improve yield and purity?

Methodological Answer:

Optimization involves multi-step reaction monitoring and purification techniques. Key steps include:

- Precursor Preparation : Start with ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives, as described in similar pyrazole syntheses (e.g., coupling with cyclopropane-containing reagents under reflux conditions) .

- Coupling Reactions : Use carbamate-forming agents like triphosgene or ethyl chloroformate in anhydrous solvents (e.g., THF) with bases such as triethylamine to minimize side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures. Purity can be verified via HPLC (>98% purity threshold) and ¹H NMR (e.g., absence of unreacted amine peaks at δ 1.4–1.5 ppm) .

Basic: What analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃ solvents. Key signals include:

- Pyrazole protons: δ 6.6–7.8 ppm (split peaks due to trifluoromethyl and cyclopropyl substituents) .

- Ethyl carbamate: δ 4.1–4.2 ppm (ester CH₂) and δ 1.2–1.5 ppm (CH₃) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 450.2 [M+1]⁺) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, F content within ±0.3% of theoretical values .

Advanced: How can QSAR studies be applied to predict the biological activity of derivatives of this compound?

Methodological Answer:

- Descriptor Selection : Use molecular descriptors like logP (lipophilicity), polar surface area, and electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing nature) .

- Model Building : Employ software such as MOE or Schrodinger to correlate structural features (e.g., cyclopropyl ring strain, carbamate flexibility) with activity datasets (e.g., IC₅₀ values from kinase assays) .

- Validation : Cross-validate models using leave-one-out methods and external test sets. For example, increased anti-inflammatory activity correlates with bulky substituents at the pyrazole 5-position .

Advanced: What crystallographic strategies are effective for resolving this compound’s 3D structure, and how does SHELX facilitate this?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) for high-resolution data (<1.0 Å). Crystallize the compound in ethyl acetate/hexane .

- SHELX Workflow :

- Output : Generate ORTEP diagrams to visualize bond angles and intermolecular interactions (e.g., hydrogen bonds between carbamate NH and pyrazole rings) .

Advanced: What experimental approaches identify the biological targets of this compound in anti-inflammatory pathways?

Methodological Answer:

- Target Fishing : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from cell lysates .

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify inhibition of targets like COX-2 or p38 MAPK .

- Molecular Docking : Simulate binding poses in COX-2 active sites (PDB: 3LN1) using AutoDock Vina. Key interactions include π-π stacking with pyrazole and hydrogen bonds to carbamate .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Replicate studies in ≥3 independent labs .

- Metabolite Screening : Use LC-MS to identify in vitro metabolites (e.g., hydrolyzed carbamate) that may alter activity .

- Structural Analog Comparison : Compare IC₅₀ values of analogs (e.g., ethyl vs. methyl carbamate) to isolate substituent effects .

Advanced: What stability studies are critical for ensuring the compound’s integrity under experimental conditions?

Methodological Answer:

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and pH extremes (2–12). Monitor via HPLC for degradation products (e.g., cyclopropyl ring opening at pH <3) .

- Long-Term Storage : Store at –20°C in amber vials under argon. Purity loss >5% after 6 months indicates need for stabilizers (e.g., BHT) .

Advanced: How can byproducts formed during synthesis be identified and mitigated?

Methodological Answer:

- HPLC-MS Tracking : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to detect byproducts (e.g., uncyclized intermediates at m/z 320–350) .

- Reaction Optimization : Reduce carbamate dimerization by lowering reagent stoichiometry (1:1.05 amine:chloroformate) and increasing stirring rate .

Advanced: What role does stereochemistry play in the compound’s bioactivity, and how is it controlled?

Methodological Answer:

- Chiral Analysis : Use chiral HPLC (Chiralpak IA column) to separate enantiomers. Bioactivity often resides in the (R)-isomer due to better target fitting .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during amine intermediate preparation to enforce desired configuration .

Advanced: How can synergistic effects with other therapeutic agents be systematically evaluated?

Methodological Answer:

- Combination Index (CI) : Use the Chou-Talalay method in cell viability assays (e.g., CI <1 indicates synergy with NSAIDs like aspirin) .

- Transcriptomics : Perform RNA-seq on treated cells to identify upregulated pathways (e.g., NF-κB suppression when combined with dexamethasone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.